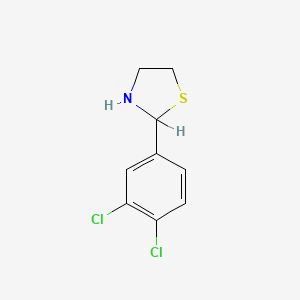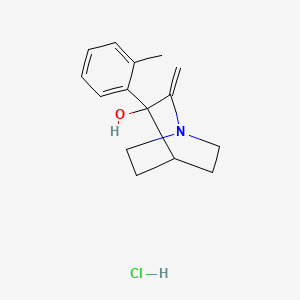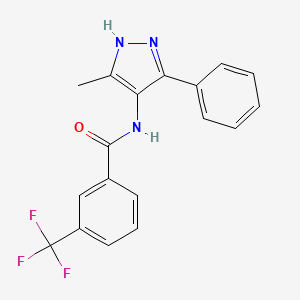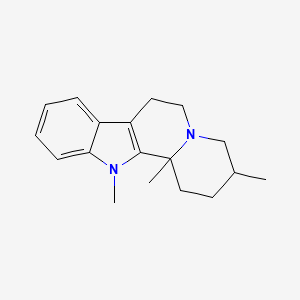
Thiazolidine, 2-(3,4-dichlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazolidine, 2-(3,4-dichlorophenyl)- is an organic compound characterized by the presence of a thiazolidine ring attached to a 3,4-dichlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Thiazolidine, 2-(3,4-dichlorophenyl)- typically involves the reaction of 3,4-dichlorobenzaldehyde with cysteamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the thiazolidine ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Thiazolidine, 2-(3,4-dichlorophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazoline derivatives.
Substitution: Various substituted thiazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Thiazolidine, 2-(3,4-dichlorophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of Thiazolidine, 2-(3,4-dichlorophenyl)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as cell cycle arrest or apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
- 2-(3,4-Dichlorophenyl)-1,3-thiazole
- 2-(3,4-Dichlorophenyl)-1,3-oxazolidine
- 2-(3,4-Dichlorophenyl)-1,3-imidazolidine
Comparison: Compared to these similar compounds, Thiazolidine, 2-(3,4-dichlorophenyl)- is unique due to the presence of the thiazolidine ring, which imparts distinct chemical reactivity and biological activity. The thiazolidine ring can engage in specific interactions with biological targets, making it a valuable scaffold in drug design and development.
Eigenschaften
CAS-Nummer |
83522-13-8 |
|---|---|
Molekularformel |
C9H9Cl2NS |
Molekulargewicht |
234.14 g/mol |
IUPAC-Name |
2-(3,4-dichlorophenyl)-1,3-thiazolidine |
InChI |
InChI=1S/C9H9Cl2NS/c10-7-2-1-6(5-8(7)11)9-12-3-4-13-9/h1-2,5,9,12H,3-4H2 |
InChI-Schlüssel |
NVLGCFWYNSSLFQ-UHFFFAOYSA-N |
SMILES |
C1CSC(N1)C2=CC(=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1CSC(N1)C2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Quinolinecarboxamide, 2-phenyl-N-[1-(4-pyridinyl)ethyl]-](/img/structure/B1660723.png)
![9H-Carbazole, 9-[(2-chloroethoxy)methyl]-](/img/structure/B1660724.png)








